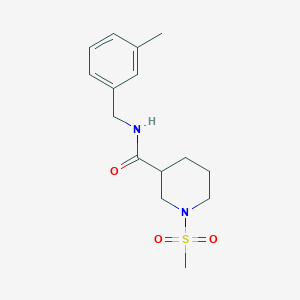![molecular formula C19H20N4O2 B6010483 N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea, also known as NM-3, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. NM-3 is a urea derivative and has been shown to have promising effects on various biological processes.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce oxidative stress and inflammation by activating the transcription factor Nrf2.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to induce apoptosis by activating the caspase cascade. In inflammation, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. One limitation of using N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea and its effects on various biological processes.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-cyanophenyl isocyanate. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In inflammation research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16-3-1-2-4-18(16)22-19(24)21-17-7-5-15(6-8-17)14-23-9-11-25-12-10-23/h1-8H,9-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYDMQWUOYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6010486.png)
![8-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6010489.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)
![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)
